
2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Brom-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd ist eine organische Verbindung, die ein Bromatom, eine Benzaldehydgruppe und einen Dioxaborolanring aufweist. Diese Verbindung ist aufgrund ihrer einzigartigen strukturellen Eigenschaften und Reaktivität von großem Interesse in der organischen Synthese und der medizinischen Chemie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode beinhaltet die Reaktion von 2-Brom-3-formylphenylboronsäure mit Pinacol in Gegenwart einer Base, um das gewünschte Produkt zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab, unter Verwendung von Durchflussreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Prozesses zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Brom-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Kupplungsreaktionen: Die Boronsäureestergruppe kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Oxidation und Reduktion: Die Aldehydgruppe kann zu einer Carbonsäure oxidiert oder zu einem Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Kupplung: Palladiumkatalysatoren und Basen wie Kaliumcarbonat.
Oxidation: Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Hauptprodukte
Substitution: Verschiedene substituierte Benzaldehyde.
Kupplung: Biarylverbindungen.
Oxidation: 2-Brom-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoesäure.
Reduktion: 2-Brom-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylalcohol.
Wissenschaftliche Forschungsanwendungen
2-Brom-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd wird in verschiedenen Anwendungen der wissenschaftlichen Forschung eingesetzt:
Organische Synthese: Als Baustein für die Synthese komplexer organischer Moleküle.
Medizinische Chemie: Bei der Entwicklung von Arzneimitteln, insbesondere bei der Synthese von potenziellen Wirkstoffkandidaten.
Materialwissenschaft: Bei der Herstellung von fortschrittlichen Materialien mit bestimmten Eigenschaften.
Katalyse: Als Ligand oder Zwischenprodukt in katalytischen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von 2-Brom-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd beinhaltet seine Reaktivität mit verschiedenen Nukleophilen und Elektrophilen. Die Boronsäureestergruppe kann stabile Komplexe mit Übergangsmetallen bilden, wodurch Kupplungsreaktionen erleichtert werden. Die Aldehydgruppe kann nukleophile Additionsreaktionen eingehen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht .
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The boronic ester group can form stable complexes with transition metals, facilitating coupling reactions. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Brom-3-methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan
- 4,7-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazol
Einzigartigkeit
2-Brom-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyd ist einzigartig aufgrund seiner Kombination aus einem Bromatom, einer Benzaldehydgruppe und einem Dioxaborolanring. Diese Kombination bietet eine vielseitige Plattform für verschiedene chemische Umwandlungen, was es zu einer wertvollen Verbindung in der synthetischen Chemie macht.
Eigenschaften
Molekularformel |
C13H16BBrO3 |
|---|---|
Molekulargewicht |
310.98 g/mol |
IUPAC-Name |
2-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-8H,1-4H3 |
InChI-Schlüssel |
OBZZNWJMFTWKJH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



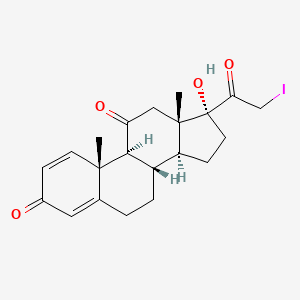
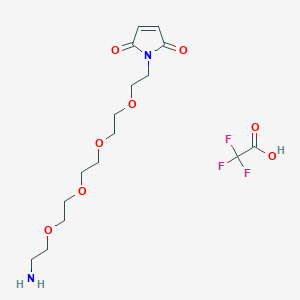
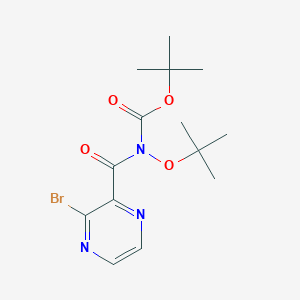
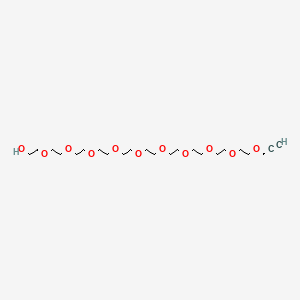
![1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine](/img/structure/B11827735.png)
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11827738.png)
![6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827745.png)

![tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11827760.png)
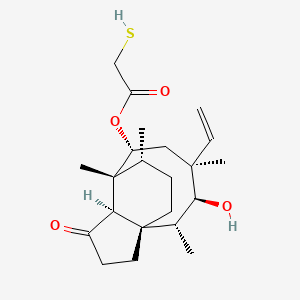
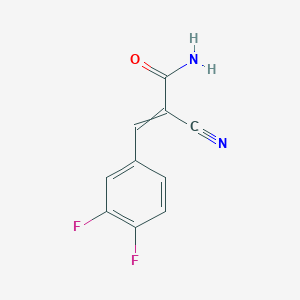
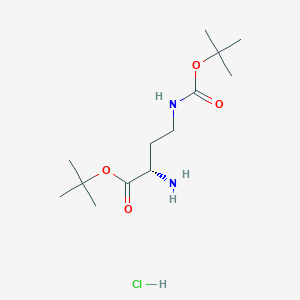
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
